![molecular formula C13H19N3O4S B5292079 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, also known as SB-203580, is a specific inhibitor of p38 mitogen-activated protein kinase (MAPK). It is widely used in scientific research to investigate the role of p38 MAPK in various biological processes.
Mécanisme D'action
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide specifically binds to the ATP-binding site of p38 MAPK and inhibits its activation by phosphorylation. This leads to the inhibition of downstream signaling pathways and biological processes that are regulated by p38 MAPK.
Biochemical and Physiological Effects:
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytokine production, the regulation of gene expression, the induction of apoptosis, and the suppression of inflammation. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is its specificity for p38 MAPK, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, it is important to note that 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has limitations in terms of its potency and selectivity, and that alternative inhibitors of p38 MAPK may be required for certain experiments.
Orientations Futures
There are several future directions for research involving 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, including the investigation of its potential therapeutic applications in diseases such as cancer and Alzheimer's disease, the development of more potent and selective inhibitors of p38 MAPK, and the elucidation of the molecular mechanisms underlying the biological effects of p38 MAPK inhibition. Additionally, the use of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide in combination with other inhibitors or therapies may provide new insights into the complex signaling networks that regulate cellular processes.
Méthodes De Synthèse
The synthesis of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzaldehyde with 4-methylpiperazine, followed by reduction and sulfonation. The final product is obtained after purification and crystallization.
Applications De Recherche Scientifique
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been extensively used in scientific research to investigate the role of p38 MAPK in various biological processes, including inflammation, cell differentiation, apoptosis, and stress response. It has been shown to inhibit the activation of p38 MAPK in vitro and in vivo, and to have therapeutic potential in diseases such as rheumatoid arthritis, cancer, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-15-5-7-16(8-6-15)21(18,19)10-3-4-12(20-2)11(9-10)13(14)17/h3-4,9H,5-8H2,1-2H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKLIRGTJDFPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5292000.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292011.png)
![N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5292014.png)
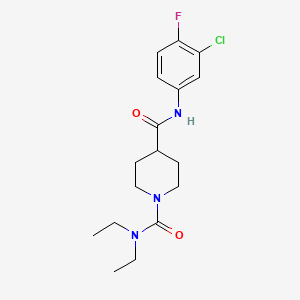

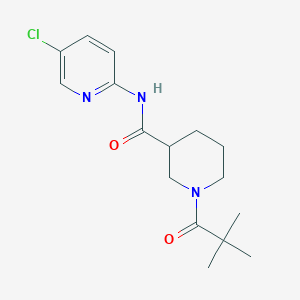
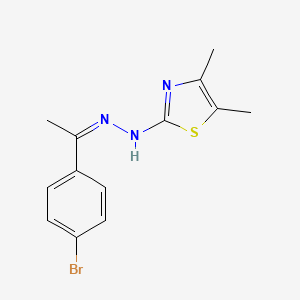
![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5292067.png)
![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)
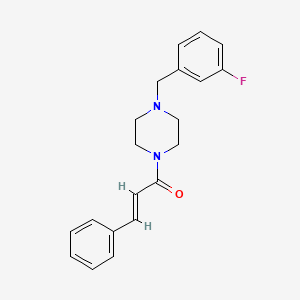
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)
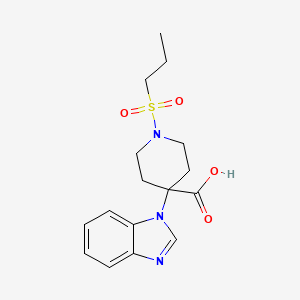
![4,5-dimethyl-N'-[2-methyl-1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B5292089.png)
![6-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5292097.png)